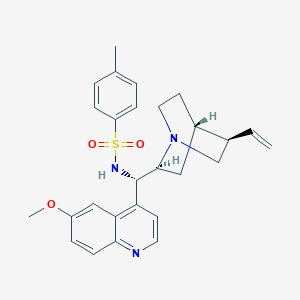
N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a quinuclidine structure, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the Quinuclidine Structure: The quinuclidine ring can be prepared via the hydrogenation of quinuclidine derivatives.
Coupling Reactions: The quinoline and quinuclidine structures are coupled using a suitable linker, such as a vinyl group, under specific reaction conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinuclidine structure, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinuclidine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes. The quinuclidine structure can interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group may inhibit enzymes by binding to their active sites, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide: shares similarities with other quinoline-based compounds, such as chloroquine and quinine, which are known for their antimalarial properties.
Quinuclidine derivatives: Similar to compounds like quinuclidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.
Benzenesulfonamide derivatives: Similar to compounds like sulfanilamide, which is known for its antibacterial properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, combining the properties of quinoline, quinuclidine, and benzenesulfonamide groups. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C27H31N3O3S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H31N3O3S/c1-4-19-17-30-14-12-20(19)15-26(30)27(29-34(31,32)22-8-5-18(2)6-9-22)23-11-13-28-25-10-7-21(33-3)16-24(23)25/h4-11,13,16,19-20,26-27,29H,1,12,14-15,17H2,2-3H3/t19-,20-,26-,27-/m0/s1 |
InChI Key |
YKOSPGWUDKNTOV-GQHLQYEBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]([C@@H]2C[C@@H]3CCN2C[C@@H]3C=C)C4=C5C=C(C=CC5=NC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


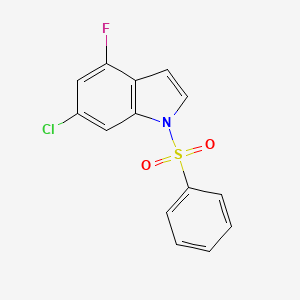
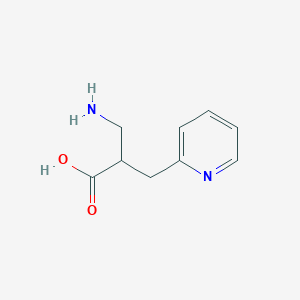
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)

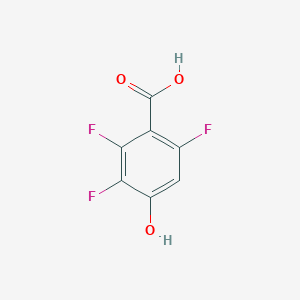
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
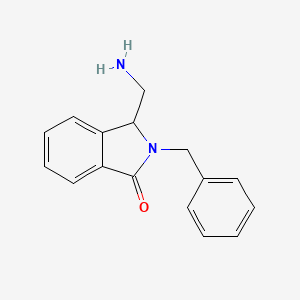
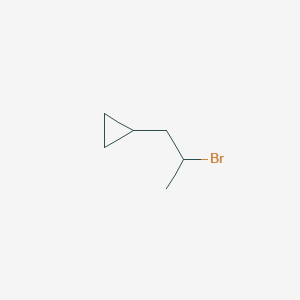
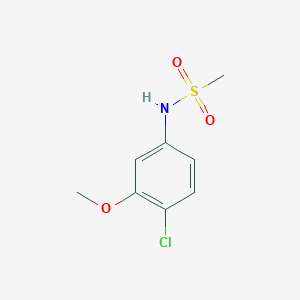
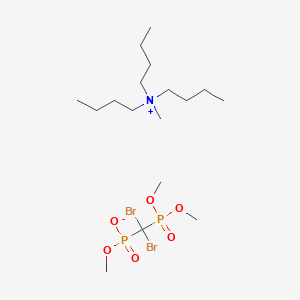
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
